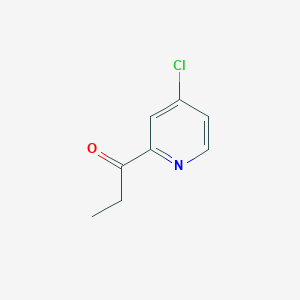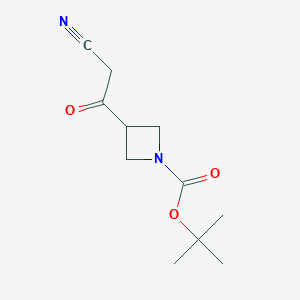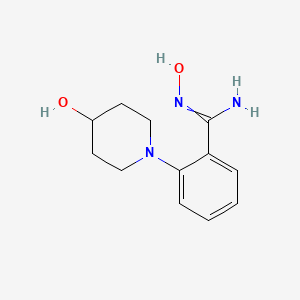![molecular formula C8H4ClN3 B1452443 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190318-82-1](/img/structure/B1452443.png)
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Übersicht
Beschreibung
3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (3-Cl-1H-PPCN) is a small molecule that has been studied extensively in recent years due to its potential application in various scientific research areas. 3-Cl-1H-PPCN is a highly reactive compound with a unique structure and properties, which makes it an attractive target for research and development.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The pyrrolo[3,4-c]pyridine derivatives, which include 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, have been extensively studied for their broad spectrum of pharmacological properties. These compounds have shown potential as analgesic and sedative agents , and are being developed for treating diseases of the nervous and immune systems . Their antidiabetic , antimycobacterial , antiviral , and antitumor activities have also been recognized, making them valuable in the development of new therapeutic agents .
Antidiabetic Applications
Specific derivatives of pyrrolo[3,4-c]pyridine have demonstrated efficacy in reducing blood glucose levels, suggesting their potential application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as type 1 diabetes , diabetes as a consequence of obesity , diabetic dyslipidemia , hypertriglyceridemia , insulin resistance , impaired glucose tolerance , hyperlipidemia , cardiovascular diseases , and hypertension .
Cancer Therapeutics
The abnormal activation of the FGFR signaling pathway is associated with various types of tumors. Pyrrolo[2,3-b]pyridine derivatives, closely related to 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3. These compounds, including specific derivatives like compound 4h, have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, particularly in breast cancer cells .
Drug Discovery and Development
The 7-azaindole core, a key component of 3-chloro-7-cyano-6-azaindole, has attracted significant interest in drug discovery due to its powerful medicinal properties. The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research, with advances in metal-catalyzed chemistry supporting the development of novel methods for functionalization. These advances highlight the potential of 7-azaindoles as pharmacophores for various therapeutic targets .
Biological Probing and Optical Applications
7-Azaindole, the chromophoric moiety of 7-azatryptophan, serves as an alternative to tryptophan as an optical probe of protein structure and dynamics. The fluorescence properties of 7-azaindole, which are sensitive to solvent, make it a powerful tool for studying protein interactions. Its red-shifted absorption and emission from tryptophan, along with its single exponential fluorescence decay in water, allow for its use in synthetic peptides and bacterial proteins .
Chemical Synthesis and Functionalization
The global ring functionalization of 7-azaindoles, including 3-chloro-7-cyano-6-azaindole, is a key area of interest due to their potential as pharmacophores. State-of-the-art functionalization chemistry of 7-azaindoles aims to develop elegant techniques for their functionalization, which is crucial for creating compounds with desired medicinal properties .
Eigenschaften
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSWPHKMJXAXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




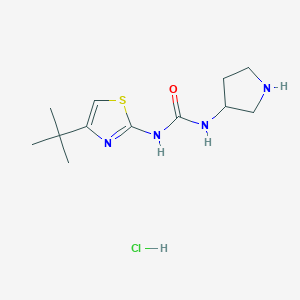
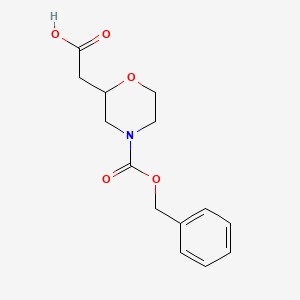
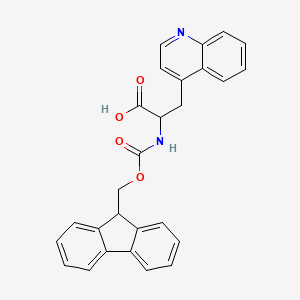

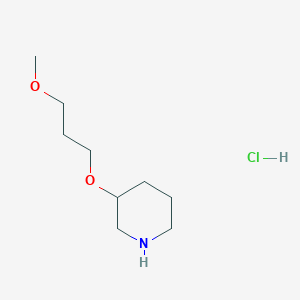

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)
![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)
